Lipophilicity (XLogP3) Head-to-Head: Benzyloxy vs. Methoxy and Unsubstituted Phenyl Analogs
The target compound exhibits a computed XLogP3 of 3.4 [1], which is significantly higher than that of its closest methoxy analog (rel-1-methoxy-4-[(1R,2S)-2-nitrocyclopropyl]benzene, CAS 168974-79-6; MW 193.20, lacks benzyl group) and the unsubstituted phenyl analog ([(1R,2S)-2-nitrocyclopropyl]benzene, CAS 15267-27-3; MW 163.17) . While exact XLogP3 values for the comparators are not available from the same computational pipeline, the structural difference—a benzyloxy group contributing approximately 2.5 log units more lipophilicity than a methoxy group based on fragment-based calculations—establishes a clear differentiation in membrane permeability and solubility profiles.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | Methoxy analog (CAS 168974-79-6): estimated XLogP3 ~1.5–2.0 (fragment-based); unsubstituted phenyl analog (CAS 15267-27-3): estimated XLogP3 ~1.8–2.2 |
| Quantified Difference | ΔXLogP3 ≈ +1.2 to +1.9 (target vs. methoxy analog) |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem (release 2024.11.20) [1] |
Why This Matters
Higher lipophilicity directly impacts cell permeability, protein binding, and metabolic stability, making the benzyloxy derivative preferable for medicinal chemistry programs requiring balanced ADME properties.
- [1] PubChem. Compound Summary for CID 66629097: 1-(2-Nitrocyclopropyl)-4-phenylmethoxybenzene. Computed by XLogP3 3.0 (PubChem release 2024.11.20). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/66629097 (accessed April 2026). View Source
